(S)-2-((S)-2-アミノ-3-カルボキシプロパンアミド)-4-メチルペンタン酸

概要

説明

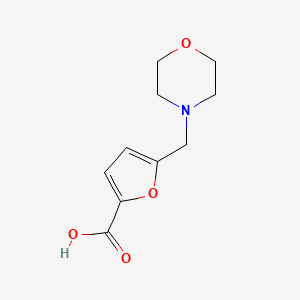

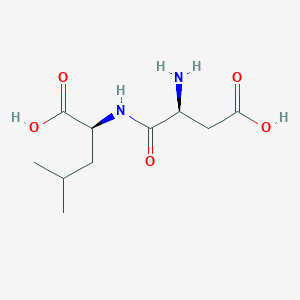

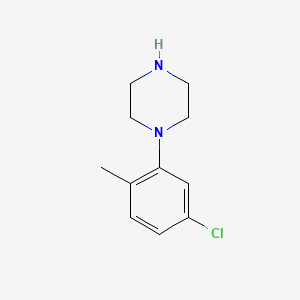

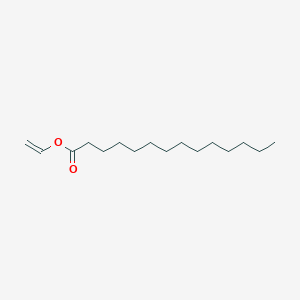

Compounds like this one, which appear to be amino acids or peptides, are typically described by their molecular structure. This includes the arrangement and bonding of atoms within the molecule. The compound’s name often provides clues to its structure. For example, “amino” refers to the presence of an amino group (-NH2), “carboxy” indicates a carboxyl group (-COOH), and the rest of the name often describes the carbon backbone .

Synthesis Analysis

The synthesis of such compounds typically involves methods of peptide synthesis, which can include processes like coupling reactions to link amino acids together . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound like this would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms and the types of bonds within the molecule .Chemical Reactions Analysis

The chemical reactions of a compound are studied using various techniques, depending on the nature of the reaction. This could involve observing changes in the compound when it is exposed to different conditions or reactants .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity . These properties can be determined using various experimental techniques.科学的研究の応用

生化学的酵素基質

(S)-2-((S)-2-アミノ-3-カルボキシプロパンアミド)-4-メチルペンタン酸は、H-Asp-Leu-OHとしても知られており、E. coliイソアスパルチルジペプチダーゼの基質として機能します 。この酵素は、細胞内のタンパク質の修復と維持に関与しており、異常なアスパルチル残基を正常な形に戻すことによって認識し変換します。このような基質の研究は、タンパク質代謝を理解し、タンパク質の誤った折り畳みに関連する疾患を管理するための戦略を開発するために不可欠です。

アミノ酸特性の酵素学的研究

この化合物の構造には、カルボキシレートなどの弱酸基とアミンなどの弱塩基の研究に不可欠なアミノ酸の機能が含まれています 。これらの特性は、酵素学研究において重要であり、さまざまな条件下におけるアミノ酸の挙動を理解することで、酵素機構と機能に関する洞察が得られます。

医薬品Caspase-3阻害

H-Asp-Leu-OHは、ヒトカスパーゼ-3の最小限ながら非常に効果的な阻害剤として特定されています 。カスパーゼ-3はアポトーシスにおいて重要な役割を果たしており、その阻害は、特定のがんや神経変性疾患など、アポトーシスが調節不全になっている状態の治療法を開発するための医薬品研究の主要な関心分野です。

作用機序

Safety and Hazards

将来の方向性

The future directions for research on a compound would depend on its properties and potential applications. This could involve further studies to better understand its mechanism of action, development of methods to synthesize it more efficiently, or exploration of its potential uses in fields like medicine or materials science .

特性

IUPAC Name |

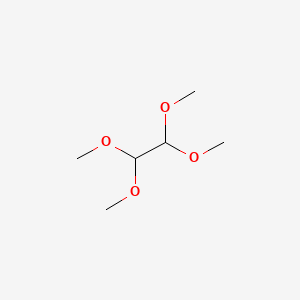

2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-9(15)6(11)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDPYSVOZFINEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318540 | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3062-14-4 | |

| Record name | NSC332636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)